molecular formula C6H8O3 B118028 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one CAS No. 158705-20-5

4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one

Cat. No. B118028
M. Wt: 128.13 g/mol
InChI Key: QKRDIBBUHZWIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one, also known as paraformaldehyde cyclic acetal, is a cyclic acetal that is commonly used in scientific research. It is a versatile compound that can be synthesized using various methods and has a wide range of applications in different fields. In 1.0]hexan-2-one.

Scientific Research Applications

4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, particularly in the synthesis of cyclic compounds. It is also used as a protecting group for aldehydes and ketones in organic synthesis. In addition, 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one is used as a cross-linking agent in the preparation of polymeric materials.

Mechanism Of Action

The mechanism of action of 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst in organic synthesis reactions. It is also believed to act as a cross-linking agent by forming covalent bonds between polymer chains.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one in lab experiments is its versatility. It can be used in a wide range of organic synthesis reactions and as a cross-linking agent in the preparation of polymeric materials. However, one of the limitations of using the compound is that it requires the use of a Lewis acid catalyst, which can be expensive and difficult to handle.

Future Directions

For the use of 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one include the development of new synthesis methods, the use of the compound as a cross-linking agent in the preparation of new polymeric materials, and the exploration of its potential applications in drug development and pharmaceuticals.

Synthesis Methods

There are several methods for synthesizing 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one. One of the most common methods involves the reaction between 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-onehyde and 2,3-dimethyl-1,3-butadiene in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction produces 4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one as a white crystalline solid.

properties

CAS RN

158705-20-5

Product Name

4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

4,5-dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C6H8O3/c1-3-6(2)4(9-6)5(7)8-3/h3-4H,1-2H3

InChI Key

QKRDIBBUHZWIKY-UHFFFAOYSA-N

SMILES

CC1C2(C(O2)C(=O)O1)C

Canonical SMILES

CC1C2(C(O2)C(=O)O1)C

synonyms

3,6-Dioxabicyclo[3.1.0]hexan-2-one, 4,5-dimethyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.